Hypoglycemic Efficacy of 1-Methyl-1H-Pyrazole-3-Carbohydrazide-Based Compounds vs. Clinical Reference Drug Glibenclamide
Derivatives synthesized from a 1,5-diaryl pyrazole-3-carbohydrazide core (a scaffold related to 1-methyl-1H-pyrazole-3-carbohydrazide) were tested for hypoglycemic activity in an in vivo model. Several compounds (4, 9, and 13) demonstrated a significant reduction in plasma glucose levels, with decreases of 60%, 64%, and 60%, respectively. This effect not only surpassed the activity of the lead compound rimonabant but also outperformed the reference standard antidiabetic drug, glibenclamide [1].
| Evidence Dimension | Plasma Glucose Reduction |
|---|---|
| Target Compound Data | 60%, 64%, and 60% reduction for compounds 4, 9, and 13 |
| Comparator Or Baseline | Glibenclamide (standard antidiabetic drug) and rimonabant (lead compound) |
| Quantified Difference | Superior to both glibenclamide and rimonabant |
| Conditions | In vivo model; 7 hours post-administration |
Why This Matters
This demonstrates the potential of the pyrazole-3-carbohydrazide scaffold to yield compounds with superior in vivo efficacy compared to existing clinical agents, providing a strong rationale for its selection in antidiabetic drug discovery programs.
- [1] Ribeiro, C. A., et al. (2013). Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. European Journal of Medicinal Chemistry, 69, 855-862. View Source
